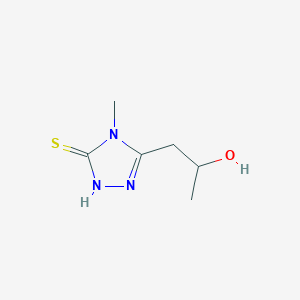

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol

Description

1-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol is a 1,2,4-triazole derivative characterized by a sulfur-containing mercapto group (-SH) at position 5, a methyl group at position 4, and a propan-2-ol substituent at position 3 of the triazole ring.

Safety data () highlights its flammability (H224: "highly flammable liquid and vapour") and necessitates precautions such as avoiding ignition sources and ensuring proper ventilation during handling .

Properties

IUPAC Name |

3-(2-hydroxypropyl)-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3OS/c1-4(10)3-5-7-8-6(11)9(5)2/h4,10H,3H2,1-2H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHTUWSGRQLQQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNC(=S)N1C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as azoles, are known to target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol.

Mode of Action

It’s worth noting that similar compounds, such as azoles, inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, an essential step in fungal ergosterol biosynthesis.

Biological Activity

1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol, a derivative of the 1,2,4-triazole family, has garnered attention for its diverse biological activities. This compound features a mercapto group that enhances its pharmacological properties, making it a subject of interest in medicinal chemistry and biological research.

The molecular formula of this compound is , with a molecular weight of approximately 174.24 g/mol. The compound's structure includes a triazole ring and a thiol group, which are critical for its biological interactions.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antifungal properties. For instance, compounds similar to this compound have shown efficacy against various fungal strains such as Candida albicans and Aspergillus fumigatus. In vitro studies have demonstrated Minimum Inhibitory Concentrations (MICs) as low as 0.003 µg/mL against C. albicans .

Antioxidant Properties

The antioxidant capabilities of triazole derivatives have been assessed using DPPH and ABTS assays. Notably, compounds similar to this compound exhibited IC50 values comparable to ascorbic acid, indicating strong potential for use in oxidative stress-related conditions .

Antimicrobial Activity

In addition to antifungal effects, this compound has demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure's mercapto group is believed to enhance interaction with bacterial cell walls or enzymes critical for bacterial survival .

Case Studies

Several studies have focused on the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Antifungal Evaluation : A study synthesized various triazole derivatives and tested their antifungal activity against C. albicans, revealing that modifications at the mercapto position significantly influenced potency .

- Antioxidant Assessment : Another investigation into the antioxidant properties of triazole derivatives highlighted that certain structural modifications could enhance radical scavenging activities .

- In Vivo Studies : In vivo experiments have shown that triazole derivatives can reduce fungal load in infected mice models when administered at doses as low as 0.25 mg/kg .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

The compound has shown promising applications in medicinal chemistry, primarily due to its biological activities.

Antimicrobial Properties

Research indicates that derivatives of 1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol exhibit significant antimicrobial activity. Studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines through mechanisms such as inhibiting key enzymes involved in cell proliferation . Molecular docking studies suggest that it acts as an inhibitor of methionine aminopeptidase type II, which is crucial for tumor growth regulation .

Enzyme Inhibition

The presence of the mercapto group in the compound allows it to form disulfide bonds with cysteine residues in proteins, potentially altering their function. This characteristic has been exploited to study enzyme inhibition mechanisms, particularly involving cytochrome P450 enzymes, which are vital for drug metabolism and synthesis .

Cell Signaling Modulation

Research indicates that this compound can modulate various cell signaling pathways. It influences the phosphorylation states of key proteins involved in signaling cascades such as the MAPK/ERK pathway, which plays a critical role in cell survival and proliferation .

Materials Science

The compound's ability to coordinate with metal ions makes it valuable in materials science.

Metal-organic Frameworks

This compound can be used in the synthesis of metal-organic frameworks (MOFs). These structures have applications in gas storage, catalysis, and sensing due to their high surface area and tunable porosity .

Coordination Polymers

The compound's coordination capabilities allow for the development of coordination polymers that can be utilized in various applications including drug delivery systems and as catalysts in organic reactions .

Analytical Chemistry

In analytical chemistry, this compound serves as a ligand in various techniques.

Chromatography and Spectroscopy

It has been used as a ligand in chromatographic methods and spectroscopic analyses due to its ability to form stable complexes with metal ions. This property enhances the sensitivity and specificity of detection methods used in biochemical assays .

Case Study 1: Anticancer Activity Evaluation

A study published by Mioc et al. assessed various derivatives of 5-mercapto-triazoles for their anticancer potential against several tumor cell lines. The results indicated a strong correlation between structural modifications and increased antiproliferative activity .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing triazole derivatives and evaluating their antimicrobial efficacy against standard bacterial strains. The findings highlighted several compounds that exhibited superior antibacterial activity compared to conventional antibiotics .

Comparison with Similar Compounds

Structural Analogs with Varied Triazole Substituents

a. 1-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-ol (11a)

- Structure : Differs by phenyl groups at positions 4 and 5 of the triazole and a thioether (-S-) linkage instead of mercapto (-SH).

- Synthesis : 79% yield via reaction of 3,4-diphenyl-1H-1,2,4-triazole-5-thione with 2-methyloxirane .

- Activity : Exhibits antibacterial properties (Table 4, ), likely due to the triazole-thioether scaffold enhancing membrane penetration .

b. 1-((5-(Naphtho[2,1-b]furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propan-2-ol (11d)

- Structure : Features a naphthofuran substituent at position 5 and a phenyl group at position 3.

- Synthesis : Higher yield (90%) attributed to the electron-withdrawing naphthofuran group increasing reactivity .

- Physical Data : Molecular formula C₂₉H₂₂BrN₃O₃S; NMR and MS data confirm structural integrity () .

Comparison with Target Compound :

- The target compound’s mercapto group (-SH) may confer higher nucleophilic reactivity compared to thioether analogs, enabling diverse functionalization (e.g., disulfide formation).

- Aromatic substituents (phenyl, naphthofuran) in analogs enhance antibacterial activity, while the methyl group in the target compound may reduce steric hindrance for enzyme binding.

Mannich-Base Derivatives with Drug Conjugates

a. 1-((4-(5-(Paracetamol-prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)phenyl)diazenyl)naphthalen-2-ol (M2)

- Structure : Combines a triazole-thioether core with paracetamol and diazenyl-naphthol groups.

- Physical Properties : Melting point 208–210°C; IR confirms C=O (1651 cm⁻¹) and N=N (1505 cm⁻¹) bonds () .

- Application: Potential dual functionality (analgesic + antibacterial) due to drug conjugation.

b. 1-((4-(5-(Pseudoephedrine-prop-2-yn-1-ylthio)-4H-1,2,4-triazol-3-yl)phenyl)diazenyl)naphthalen-2-ol (M3)

- Structure : Pseudoephedrine moiety introduces chiral centers and adrenergic activity.

- Physical Properties : Higher molecular weight (C₃₂H₃₀N₆O₂S) and melting point (330–332°C) () .

Comparison with Target Compound :

- Mannich-base derivatives exhibit enhanced thermal stability (higher m.p.) and multifunctionality but require complex synthesis.

- The target compound’s simpler structure may offer advantages in bioavailability and metabolic stability.

Thiophenol Derivatives with Modified Side Chains

a. 3-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propanamide

- Structure : Replaces propan-2-ol with a propanamide group.

b. 3-(5-Mercapto-4-methyl-4H-1,2,4-triazol-3-yl)tetrahydrothiophene 1,1-dioxide

Comparison with Target Compound :

- Side-chain modifications alter physicochemical properties: propan-2-ol offers hydroxyl reactivity, while sulfones or amides provide distinct electronic profiles.

Preparation Methods

Reaction Procedure

-

Starting Materials : 2-(2-isopropyl-5-methylphenoxy)acetyl hydrazine (1 mmol) and carbon disulfide (1.2 mmol) in absolute ethanol (30 mL) are refluxed for 6 hours.

-

Workup : The mixture is cooled to 0°C, precipitating 5-(2-isopropyl-5-methylphenoxy)-4-methyl-4H-1,2,4-triazole-3-thiol. Yield: 68% after recrystallization (water:ethanol 3:1).

-

Propan-2-ol Functionalization : The thiol intermediate (1 mmol) reacts with epichlorohydrin (1.5 mmol) in methanol:DMF (1:1) under KOH catalysis (1.5 mmol) at 50°C for 12 hours. The product is purified via silica gel chromatography (ethyl acetate:hexane 1:2).

Key Optimization Parameters :

Characterization Data

Reaction Procedure

-

Epoxide Synthesis : 2-(2,4-difluorophenyl)oxirane is prepared via epoxidation of the corresponding allyl ether using m-CPBA in dichloromethane.

-

Ring-Opening : The epoxide (1 mmol) reacts with 5-mercapto-4-methyl-4H-1,2,4-triazole (1.2 mmol) in toluene at 80°C for 8 hours, catalyzed by p-toluenesulfonic acid (0.1 mmol).

-

Isolation : The crude product is washed with NaHCO₃ (5%) and crystallized from isopropanol. Yield: 65%.

Advantages :

Analytical Validation

Reaction Protocol

-

One-Pot Approach : A mixture of thiourea (1 mmol), ethyl 2-chloropropionate (1.1 mmol), and 4-methyl-3-thiosemicarbazide (1 mmol) in DMF (5 mL) is irradiated at 120°C for 20 minutes.

-

In Situ Thiol Activation : K₂CO₃ (2 mmol) is added post-irradiation, and the mixture stirred at RT for 2 hours.

-

Purification : Column chromatography (CH₂Cl₂:MeOH 95:5) yields the target compound (57%).

Benefits :

Comparative Analysis of Synthetic Routes

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)propan-2-ol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization reactions of thiosemicarbazides or by functionalizing pre-formed 1,2,4-triazole cores. Key steps include:

- Cyclization : Reacting hydrazine derivatives with thioureas or isothiocyanates under reflux in ethanol or methanol .

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency.

- Catalysts : Acidic or basic catalysts (e.g., KOH) can accelerate ring closure .

Yield optimization requires controlled temperature (60–80°C) and inert atmospheres to prevent oxidation of the mercapto group .

Q. Which spectroscopic techniques are most effective for structural characterization of this triazole derivative?

- NMR : and NMR confirm substituent positions (e.g., methyl at C4, propan-2-ol at C3) and mercapto (–SH) proton signals (~1.5–2.5 ppm in DMSO-d6) .

- FT-IR : Thiol (–SH) stretches appear at 2550–2600 cm, while triazole ring vibrations occur at 1500–1600 cm .

- X-ray crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, S–C bond distances) for definitive structural confirmation .

Q. How can solubility and stability issues be addressed during experimental handling?

- Solubility : Use DMSO or DMF for dissolution; aqueous buffers at pH 7–8 enhance solubility due to the weakly acidic –SH group.

- Stability : Store under nitrogen at –20°C to prevent oxidation. Add antioxidants (e.g., BHT) to solutions .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the biological activity of this compound?

- Molecular docking : Model interactions with target proteins (e.g., fungal CYP51 for antifungal activity) using software like AutoDock Vina. Prioritize triazole-thiol coordination to metal ions in enzyme active sites .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability. The mercapto group’s electron-donating capacity enhances nucleophilic attack potential .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications for enhanced efficacy?

- Mercapto group : Replace –SH with methylthio (–SCH) to improve metabolic stability while retaining metal-binding capacity .

- Propan-2-ol chain : Introduce halogenation (e.g., Cl, F) to modulate lipophilicity and blood-brain barrier penetration .

- Triazole ring : Substituents at C4 (e.g., aryl groups) can enhance π-π stacking with biological targets .

Q. How should researchers resolve contradictions between in vitro and in vivo pharmacological data?

Q. What strategies mitigate discrepancies in spectral data interpretation (e.g., unexpected NMR peaks)?

- Dynamic effects : Variable-temperature NMR can resolve tautomerism (e.g., thiol ↔ thione forms in triazoles) .

- Isotopic labeling : -labeling clarifies nitrogen environments in the triazole ring .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Ethanol/DMF (1:1) | |

| Temperature | 70°C under N | |

| Catalyst | KOH (10 mol%) | |

| Reaction Time | 6–8 hours |

Q. Table 2. Computational Tools for Activity Prediction

| Tool | Application | Output Metrics |

|---|---|---|

| AutoDock Vina | Docking to CYP51 | Binding energy (kcal/mol) |

| Gaussian 09 | DFT (HOMO-LUMO analysis) | Electron density maps |

| MD Simulations | Stability in lipid bilayers | RMSD plots |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.